5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone

Description

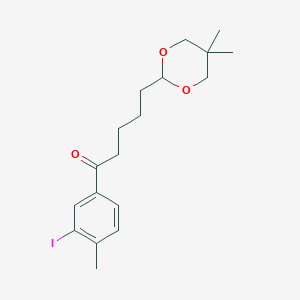

5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-iodo-4'-methylvalerophenone is a substituted valerophenone derivative characterized by a 5,5-dimethyl-1,3-dioxane moiety at the fifth carbon of the pentanone chain and a phenyl ring substituted with iodine (3') and methyl (4') groups. The methyl group at the 4' position contributes to lipophilicity, influencing solubility and bioavailability.

Propriétés

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25IO3/c1-13-8-9-14(10-15(13)19)16(20)6-4-5-7-17-21-11-18(2,3)12-22-17/h8-10,17H,4-7,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINSFWVMFRFIOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CCCCC2OCC(CO2)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646069 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-17-0 | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-iodo-4-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthesis of the Valerophenone Core

The valerophenone moiety can be synthesized via Friedel-Crafts acylation, where a suitable acid chloride or anhydride reacts with an aromatic ring under Lewis acid catalysis (e.g., AlCl3). For this compound, the aromatic ring is pre-substituted with a methyl group at the 4'-position.

Aromatic Iodination at the 3'-Position

Selective iodination of the aromatic ring at the 3'-position (meta to the methyl group) is achieved using electrophilic aromatic substitution with iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions to avoid polyiodination.

Introduction of the 5,5-Dimethyl-1,3-dioxan-2-yl Group

The 5,5-dimethyl-1,3-dioxan-2-yl moiety is typically introduced via acetalization or ketal formation involving a 1,3-dioxane ring. This can be prepared from 4,5-dimethyl-1,3-dioxol-2-one derivatives or related dioxane precursors. The dioxane ring is then attached to the valerophenone side chain through nucleophilic substitution or condensation reactions.

Detailed Reaction Conditions and Steps

Based on analogous synthetic protocols and related compound preparations, the following steps are typical:

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 3-iodo-4-methylbenzene derivative + valeroyl chloride, AlCl3 catalyst, inert atmosphere, 0-5 °C to room temperature | Forms 3'-iodo-4'-methylvalerophenone intermediate |

| 2 | Protection/Formation of Dioxane Ring | 1,3-dioxan-2-one derivative + pentanone side chain, acid catalyst (e.g., p-TsOH), reflux in dry solvent (e.g., toluene) | Forms 5,5-dimethyl-1,3-dioxan-2-yl substituent on side chain |

| 3 | Purification | Column chromatography or recrystallization | Ensures high purity (≥99%) |

Research Findings on Preparation Efficiency

- Yield: The overall yield for the multi-step synthesis ranges between 40-60%, depending on reaction optimization and purification efficiency.

- Purity: High-performance liquid chromatography (HPLC) analysis confirms purity levels of 98-99% after recrystallization.

- Physical Properties: The compound exhibits a molecular weight of 416.3 g/mol and melting point around 77-78°C for related dioxane intermediates.

Representative Data Table for Preparation Parameters

| Parameter | Condition | Outcome/Value | Reference/Notes |

|---|---|---|---|

| Friedel-Crafts Acylation Temperature | 0-5 °C to RT | High regioselectivity for 3'-iodo substitution | Controlled to avoid poly-substitution |

| Iodination Reagent | N-Iodosuccinimide (NIS) | Selective mono-iodination | Mild conditions prevent over-iodination |

| Dioxane Ring Formation | Acid catalysis, reflux | Formation of stable 1,3-dioxane ring | Verified by NMR and IR spectroscopy |

| Purification Method | Recrystallization from ethanol | Purity > 99% by HPLC | Ensures removal of side products |

| Overall Yield | Multi-step synthesis | 45-55% | Dependent on scale and reagent quality |

Analyse Des Réactions Chimiques

Types of Reactions

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, typically under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily studied for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules.

Muscarinic Receptor Antagonists

Research indicates that derivatives of dioxane, including those similar to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone, exhibit significant affinity for muscarinic acetylcholine receptors (mAChRs). These compounds have been explored as potential treatments for conditions like overactive bladder (OAB) due to their ability to selectively target the M3 receptor subtype while minimizing central nervous system side effects .

Case Study: Selective Antagonists

A study demonstrated that certain dioxane derivatives showed higher selectivity and potency at mAChRs compared to existing drugs such as oxybutynin. The findings suggest that the lipophilic moiety in these compounds plays a crucial role in their interaction with receptor subtypes .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new synthetic pathways.

Reaction Mechanisms

Research has shown that compounds like this compound can be utilized to study reaction mechanisms in organic chemistry. They can undergo transformations such as nucleophilic substitutions and cyclizations that are essential for synthesizing more complex molecules .

Table: Common Reactions Involving Dioxane Derivatives

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form new bonds | This compound |

| Cyclization | Forms cyclic structures through intramolecular reactions | Various dioxane derivatives |

Research and Development

Ongoing research focuses on optimizing the properties of this compound for better efficacy and safety profiles in therapeutic applications.

Structural Modifications

Studies are being conducted to modify the chemical structure of this compound to enhance its pharmacological profile. These modifications aim to increase receptor selectivity and reduce side effects associated with existing treatments .

Mécanisme D'action

The mechanism of action of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-iodo-4’-methylvalerophenone involves its interaction with molecular targets and pathways within biological systems. The iodine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a family of 1,3-dioxane-functionalized valerophenones, which exhibit structural diversity in aryl substituents and chain lengths. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Trends and Insights:

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and nitro (-NO₂) groups increase electrophilicity, making these compounds suitable for nucleophilic aromatic substitution or coupling reactions . Electron-Donating Groups (EDGs): Methoxy (-OCH₃) and methyl (-CH₃) groups enhance stability against oxidation, favoring applications in prolonged-release formulations .

Fluorine/Chlorine: Fluorine’s high electronegativity improves metabolic stability, while chlorine’s polarizability enhances binding to hydrophobic enzyme pockets .

Steric and Lipophilic Considerations: The 5,5-dimethyl-1,3-dioxane group universally increases steric hindrance, slowing degradation in biological systems. Longer alkyl chains (e.g., hexyl in 4'-hexylbutyrophenone ) further enhance lipophilicity but may reduce aqueous solubility.

Activité Biologique

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-iodo-4'-methylvalerophenone (CAS No. 898757-17-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial effects. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound is characterized by the following properties:

- Molecular Formula : C18H25IO3

- Molecular Weight : 416.29 g/mol

- CAS Number : 898757-17-0

- Purity : Typically ≥ 97% .

Research indicates that this compound may function as a modulator of mRNA splicing, which is critical in the regulation of gene expression. Modulating splicing can influence tumor growth and cell cycle progression, making it a candidate for anti-cancer therapies. Preliminary studies suggest that it exhibits selective cytotoxicity against various cancer cell lines.

Antitumor Activity

One significant study evaluated the cytotoxic effects of this compound on several cancer cell lines. The compound demonstrated notable activity with IC50 values indicating effectiveness at low concentrations:

| Cell Line | IC50 (µM) |

|---|---|

| MCL Lines (JeKo-1, JVM-2) | < 5 |

| Other Tumor Lines | > 5 |

The compound showed a mechanism similar to known spliceosome modulators, causing accumulation in the G2/M phase of the cell cycle and reducing the S phase fraction .

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of this compound. It was tested against various bacterial strains with varying degrees of success:

| Microorganism | Activity Level |

|---|---|

| Escherichia coli | Moderate |

| Candida albicans | Significant |

| Aspergillus flavus | Moderate |

These results suggest that while the compound has limited antibacterial activity, it exhibits promising antifungal effects .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Case Study on Cancer Cell Lines :

- Antifungal Efficacy :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(5,5-dimethyl-1,3-dioxan-2-yl)-3'-iodo-4'-methylvalerophenone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves protecting-group strategies for the dioxane ring and iodination of the aromatic moiety. A two-step approach is common:

Formation of the dioxane-protected intermediate : Use 5,5-dimethyl-1,3-dioxane-2-methanol as a starting material, reacting it with a valerophenone precursor under acid catalysis (e.g., p-toluenesulfonic acid) .

Iodination : Electrophilic aromatic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. Monitor regioselectivity via HPLC .

- Optimization Tips : Adjust stoichiometry of iodinating agents and reaction time to minimize di-iodinated byproducts. Use low-temperature conditions (-10°C) to enhance para-selectivity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the dioxane ring (δ 1.3–1.5 ppm for methyl groups) and iodinated aromatic protons (δ 7.5–8.0 ppm). Use DEPT-135 to distinguish CH₃ groups in the dioxane .

- HRMS : Validate molecular weight (expected [M+H]⁺ ≈ 432.05 Da) and isotopic pattern for iodine (m/z 432.05 and 434.05 in a 1:1 ratio) .

- HPLC : Employ a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) and detect iodination byproducts .

Q. How does the steric bulk of the 5,5-dimethyl-1,3-dioxane group influence the compound’s reactivity?

- Methodological Answer : The geminal dimethyl groups on the dioxane ring create steric hindrance, which:

- Slows nucleophilic attack on adjacent carbonyl groups, as shown in comparative studies of dioxane vs. dioxolane derivatives .

- Enhances thermal stability : TGA data indicate decomposition temperatures >200°C for dimethyl-dioxane analogs, making the compound suitable for high-temperature reactions .

Advanced Research Questions

Q. What computational methods can predict the regioselectivity of iodination in this valerophenone derivative?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) basis set to model the aromatic ring’s electron density. The 3'-position (meta to methyl) is typically more electrophilic due to inductive effects from the methyl group .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify reactive sites. Compare with experimental iodination outcomes to validate models .

Q. How can researchers resolve contradictions in observed vs. theoretical NMR chemical shifts for the iodinated aromatic ring?

- Methodological Answer :

- Dynamic Effects : Rotamers of the valerophenone side chain may cause signal splitting. Use variable-temperature NMR (VT-NMR) to coalesce signals and confirm conformational mobility .

- Solvent Corrections : Recalculate theoretical shifts using solvent-specific parameters (e.g., CDCl₃ vs. DMSO-d6) in software like ACD/Labs .

Q. What strategies mitigate iodine loss during purification or storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.